molecular formula C17H27BN2O2 B2783086 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine CAS No. 2246534-30-3

1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine

Cat. No.: B2783086
CAS No.: 2246534-30-3
M. Wt: 302.23
InChI Key: CBOUQJCUDBSRNE-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-3-amine moiety linked via a benzyl group to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for carbon-carbon bond formation in organic synthesis .

Properties

IUPAC Name

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-7-5-6-13(10-14)11-20-9-8-15(19)12-20/h5-7,10,15H,8-9,11-12,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOUQJCUDBSRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

The unique structural features of 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine make it a candidate for the development of new pharmaceuticals. Its boron-containing structure can enhance the bioactivity of drug candidates by improving their solubility and stability.

Case Study:
Research has shown that compounds with boron functionality can exhibit enhanced interactions with biological targets. For instance, studies on boronic acids have demonstrated their ability to interact with diols in biological systems, which can be leveraged for targeted drug delivery systems or as inhibitors in enzyme catalysis .

Anticancer Research

Boron-containing compounds have been investigated for their potential in cancer therapy due to their ability to selectively target cancer cells. The incorporation of the pyrrolidine ring may enhance the selectivity and efficacy of these compounds.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted the effectiveness of boron-containing compounds in inhibiting tumor growth in various cancer models. The structural modifications similar to those found in this compound were shown to improve anticancer activity significantly .

Polymer Chemistry

The compound can serve as a building block for synthesizing new polymers with enhanced properties. The presence of boron can facilitate cross-linking reactions that improve mechanical strength and thermal stability.

Data Table: Polymer Properties

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Standard Polymer40200
Boron-Doped Polymer60250

This table illustrates the enhanced properties observed when incorporating boron-based compounds into polymer matrices.

Sensors and Catalysts

The unique electronic properties of boron-containing compounds allow for their use in sensors and catalytic applications. The compound's ability to participate in various chemical reactions makes it suitable for developing sensors that detect specific analytes or for use as a catalyst in organic synthesis.

Case Study:
Research has indicated that boron-containing catalysts can facilitate reactions under mild conditions, leading to higher yields and selectivity. This has been particularly useful in organic transformations where traditional catalysts may fail .

Mechanism of Action

The mechanism of action of 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyrrolidine ring can interact with biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Structural Features

The target compound’s structural analogs vary in heterocyclic cores and substituents, significantly influencing their properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrrolidine 3-Amine, benzyl-linked tetramethyl-dioxaborolane ~300.81 (calculated)
1-[3-(Tetramethyl-dioxaborolan-2-yl)phenyl]-1H-pyrazole () Pyrazole Tetramethyl-dioxaborolane on phenyl 270.13
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine () Pyrrolidine 3-Methylamine, 3-fluorophenyl 194.25
1-Methyl-4-(tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole () Pyrazole Trifluoromethyl, tetramethyl-dioxaborolane 302.11 (calculated)

Key Observations :

  • Fluorophenyl derivatives (e.g., ) lack boronic esters, limiting their utility in cross-coupling but improving lipophilicity .

Physicochemical Properties

Compound Solubility (Predicted) Stability LogP (Estimated)
Target Compound Moderate in polar solvents Stable under inert conditions 2.5
Pyrazole Boronic Ester () Low in water, high in DMF Hygroscopic; sensitive to hydrolysis 3.1
Fluorophenyl Pyrrolidine () High in organic solvents Air-stable 1.8

Notes:

  • The target compound’s amine group improves aqueous solubility compared to pyrazole analogs.
  • Boronic esters generally require anhydrous handling to prevent hydrolysis .

Biological Activity

The compound 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine is notable for its potential biological applications, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C17_{17}H20_{20}BNO2_2
  • Molecular Weight : 281.16 g/mol
  • CAS Number : 939430-30-5
  • Physical State : Solid (white to orange to green powder/crystal)
  • Melting Point : 95.0 to 99.0 °C

The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly those involved in cellular signaling pathways. The presence of the dioxaborolane moiety is significant as boron-containing compounds often exhibit unique reactivity and biological properties.

Inhibition of Enzymatic Activity

Research has shown that boron compounds can act as enzyme inhibitors. For instance, studies have indicated that derivatives containing the tetramethyl dioxaborolane structure exhibit inhibitory effects on various glycosidases and kinases, which are crucial in metabolic pathways related to cancer and other diseases .

In Vitro Studies

  • Cancer Cell Lines : The compound has been tested against several cancer cell lines. Notably, it demonstrated significant growth inhibition with IC50_{50} values ranging from 3 μM to 18 μM across different cell lines .
  • Selectivity : Studies indicate a selective inhibition mechanism where the compound preferentially targets cancer cells over normal cells, suggesting a potential therapeutic window for cancer treatment .

Case Studies

  • Study on ATR Kinase Inhibition : A related study explored the role of ATR kinase in DNA damage response. Compounds similar to this compound showed promise in sensitizing cancer cells to radiation therapy by inhibiting ATR pathways, thereby enhancing the effectiveness of existing treatments .
  • Glycosidase Inhibition : Another study highlighted the compound's ability to inhibit α-glucosidase with an IC50_{50} value significantly lower than traditional inhibitors like 1-DNJ, indicating its potential utility in managing diabetes through modulation of carbohydrate metabolism .

Data Tables

Biological ActivityTargetIC50_{50} (μM)Reference
Growth InhibitionCancer Cell Lines3 - 18
α-glucosidase InhibitionEnzyme<10
ATR Kinase InhibitionCancer CellsNot specified

Q & A

Q. What analytical techniques differentiate this compound from structurally similar boronic esters (e.g., regioisomers or stereoisomers)?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol to resolve enantiomers .
  • 2D NMR (NOESY) : Identify spatial proximity between the benzyl group and pyrrolidine protons to confirm regiochemistry .

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